3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine
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Overview
Description
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These are heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines with appropriate reagents under controlled conditions . The Sandmeyer reaction is often employed for the stereospecific synthesis of the imidazo[1,2-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as cyclin-dependent kinase 2 . This interaction can inhibit the activity of the enzyme, affecting various cellular processes. The compound’s structure allows it to bind to specific sites on the enzyme, blocking its function.
Comparison with Similar Compounds
Similar Compounds
6-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another imidazopyrazine derivative with similar structural features.
3-Methyl-N-(4-pyridinylmethyl)imidazo[1,2-a]pyrazin-8-amine: A closely related compound with slight variations in its molecular structure.
Uniqueness
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclin-dependent kinase 2 sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H13N5 |
---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H13N5/c1-10-8-17-13-12(15-6-7-18(10)13)16-9-11-2-4-14-5-3-11/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
LXRVAGIYXNQOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CN=C2NCC3=CC=NC=C3 |
Origin of Product |
United States |
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